molecular formula C18H24BNO3 B13939914 6-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

6-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13939914
M. Wt: 313.2 g/mol
InChI Key: SAZCBALRPVEQDC-UHFFFAOYSA-N
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Description

6-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: is a complex organic compound that features a quinoline core substituted with an isopropoxy group and a boronic ester. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate quinoline derivative reacts with isopropyl alcohol under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, typically in the presence of a base such as potassium carbonate, are used for Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Hydroxyl or carbonyl-substituted quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of 6-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, facilitates cross-coupling reactions, enabling the formation of complex molecular architectures. The quinoline core can interact with biological targets, potentially inhibiting enzymes or binding to DNA, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 6-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline lies in its combination of a quinoline core with both an isopropoxy group and a boronic ester

Properties

Molecular Formula

C18H24BNO3

Molecular Weight

313.2 g/mol

IUPAC Name

6-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C18H24BNO3/c1-12(2)21-15-7-8-16-13(10-15)9-14(11-20-16)19-22-17(3,4)18(5,6)23-19/h7-12H,1-6H3

InChI Key

SAZCBALRPVEQDC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)OC(C)C)N=C2

Origin of Product

United States

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